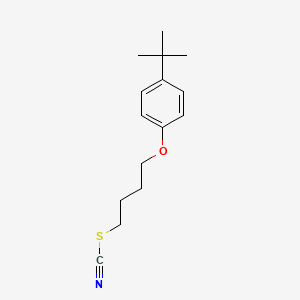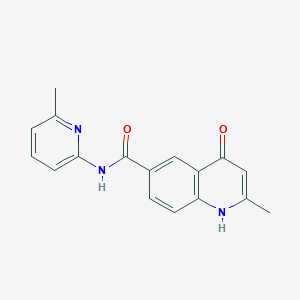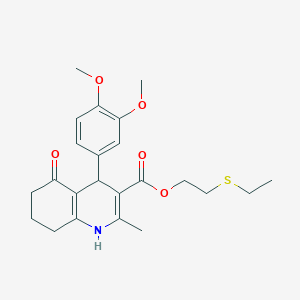
4-(4-tert-butylphenoxy)butyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-Butylphenoxy)butyl thiocyanate: is an organic compound characterized by the presence of a thiocyanate group attached to a butyl chain, which is further connected to a phenoxy group substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-tert-butylphenoxy)butyl thiocyanate typically involves the reaction of 4-tert-butylphenol with butyl bromide to form 4-(4-tert-butylphenoxy)butane. This intermediate is then reacted with thiocyanate salts under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as acetone or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions: 4-(4-tert-Butylphenoxy)butyl thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction Reactions: Reduction of the thiocyanate group can yield amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. Conditions may involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids.
Oxidation Reactions: Reagents like hydrogen peroxide or peracids are commonly used, often in the presence of catalysts such as transition metal complexes.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Derivatives with different functional groups replacing the thiocyanate group.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Amines and other reduced compounds.
Scientific Research Applications
Chemistry: 4-(4-tert-Butylphenoxy)butyl thiocyanate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its thiocyanate group can act as a reactive site for labeling and detection purposes.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including surfactants, lubricants, and additives. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenoxy)butyl thiocyanate involves its interaction with molecular targets through the thiocyanate group. This group can undergo nucleophilic substitution reactions, allowing the compound to modify proteins, enzymes, and other biomolecules. The phenoxy and tert-butyl groups provide steric hindrance and stability, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
4-tert-Butylphenol: A precursor in the synthesis of 4-(4-tert-butylphenoxy)butyl thiocyanate, known for its use in the production of epoxy resins and curing agents.
2,4-Di-tert-butylphenol: Used as a raw material for antioxidants and UV absorbers.
Butyl thiocyanate: A simpler thiocyanate compound with different reactivity and applications.
Uniqueness: this compound stands out due to its combination of a bulky tert-butyl group and a reactive thiocyanate group. This unique structure imparts specific reactivity and stability, making it valuable in specialized applications where both steric hindrance and reactivity are required.
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)butyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-15(2,3)13-6-8-14(9-7-13)17-10-4-5-11-18-12-16/h6-9H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNMAHLWPGFOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCSC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[ethyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5078640.png)
![(5Z)-1-(2,3-dichlorophenyl)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5078643.png)
![ethyl {3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5078645.png)
![(2-allyl-4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5078661.png)
![6-Methyl-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5078668.png)
![N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5078669.png)
![4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5078681.png)
![2-(2-phenylethyl)-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5078691.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indole-5-carboxamide](/img/structure/B5078693.png)
![N-[4-(aminosulfonyl)phenyl]-3,5-dichlorobenzamide](/img/structure/B5078703.png)
![N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE](/img/structure/B5078712.png)
